molecular formula C10H21NO B010630 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL CAS No. 110514-23-3

3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL

Cat. No.: B010630
CAS No.: 110514-23-3
M. Wt: 171.28 g/mol
InChI Key: DMDOZRIHHKQUFD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Reaction Mechanisms

3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL and its derivatives are utilized in various catalytic processes and reaction mechanisms. For instance, they play a role in the unusual product formation in tungsten(0)-catalyzed reactions of propargylic alcohols and secondary amines, leading to the construction of the tetrahydrofuran ring. This reaction mechanism, identified by GC–MS and characterized by NMR spectroscopy, highlights the versatility of this compound in catalytic processes (Kocięcka et al., 2018).

Structural Characterization and Complex Formation

The compound has been instrumental in the synthesis and structural characterization of various complexes. For example, dicopper(II) complexes derived from tridentate pyrazole-based N2O ligands have been synthesized and characterized using this compound, demonstrating its importance in the formation of structurally complex molecules (Zhang et al., 2007).

Antimicrobial and Antitubercular Applications

In the realm of medicinal chemistry, derivatives of this compound have been synthesized to investigate their antimicrobial and antimycobacterial actions. These compounds have shown promising results in pharmacological screening against various bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Patel et al., 2012).

Molecular Investigations and Spectroscopic Analysis

The compound and its derivatives have been extensively studied using molecular orbital calculations, spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigations, and thermal property analysis. These studies have provided valuable insights into the molecular structure, reactive sites, and chemical reactivity descriptors of the compound, enriching our understanding of its behavior at the molecular level (Arasu et al., 2019).

Safety and Hazards

Safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer . It is essential to handle this compound with care, following proper safety protocols.

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) provided by ChemBridge Corporation .

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDOZRIHHKQUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631028
Record name 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110514-23-3
Record name 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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